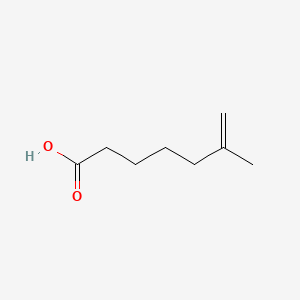

6-Methyl-6-heptenoic acid

Description

The unique structure of 6-methyl-6-heptenoic acid makes it a significant target for organic synthesis. Its bifunctional nature, possessing both a carboxylic acid and a terminal alkene, allows for a wide range of chemical transformations. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the double bond can participate in addition reactions, oxidations, and polymerizations. This versatility renders this compound a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and other bioactive compounds. smolecule.com For instance, related structures are explored as intermediates in the synthesis of HMG-CoA reductase inhibitors. cymitquimica.com

Research into fatty acids has a long history, with initial focus primarily on linear saturated and unsaturated fatty acids derived from natural sources. aocs.org The study of branched unsaturated fatty acids is a more contemporary field, driven by the need for molecules with tailored properties. acs.org Early research often involved the isolation and characterization of naturally occurring branched fatty acids. rsc.org Current research has expanded to include the development of novel synthetic methodologies to create a diverse range of analogues. The exploration of analogues of this compound is an active area of investigation, with studies focusing on the synthesis and potential applications of related structures like 6-methyl-5-heptenoic acid and other substituted heptenoic acids. ebi.ac.ukacs.org These investigations aim to understand how variations in the position of the methyl group and the double bond affect the molecule's properties and reactivity.

Chemical and Physical Properties

The fundamental characteristics of this compound are detailed below, providing insight into its behavior and identity.

| Property | Value |

| Molecular Formula | C8H14O2 nih.gov |

| Molecular Weight | 142.20 g/mol nih.gov |

| IUPAC Name | 6-methylhept-6-enoic acid nih.gov |

| CAS Number | 5212-67-9 nih.gov |

| Canonical SMILES | C=C(C)CCCCC(=O)O fluorochem.co.uk |

| InChI Key | LLEPSQPKESZELY-UHFFFAOYSA-N fluorochem.co.uk |

| Purity | Typically ≥97% fluorochem.co.uk |

Synthesis and Precursors

The synthesis of this compound can be achieved through various organic chemistry routes. One notable precursor for its synthesis is 6-oxoheptanoic acid. chemsrc.com The transformation of the ketone functionality in the precursor to the terminal alkene in the final product is a key synthetic step.

Related Compounds

The study of this compound is often contextualized by comparing it to its saturated and isomeric counterparts.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Difference from this compound |

| 6-Methylheptanoic acid | C8H16O2 | 144.21 | Saturated (no double bond) nih.gov |

| 6-Heptenoic acid | C7H12O2 | 128.17 | Lacks the methyl group on the double bond chemicalbook.com |

| Methyl 6-heptenoate | C8H14O2 | 142.20 | Methyl ester of 6-heptenoic acid sigmaaldrich.com |

| 6-Methyl-5-heptenoic acid | C8H14O2 | 142.20 | Isomer with the double bond at position 5 ebi.ac.uk |

Structure

3D Structure

Propriétés

IUPAC Name |

6-methylhept-6-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-7(2)5-3-4-6-8(9)10/h1,3-6H2,2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEPSQPKESZELY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40600624 | |

| Record name | 6-Methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5212-67-9 | |

| Record name | 6-Methylhept-6-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40600624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Methyl 6 Heptenoic Acid and Its Precursors

De Novo Synthetic Routes to the 6-Methyl-6-heptenoic Acid Carbon Skeleton

Building the acyclic carbon chain of this compound requires strategic carbon-carbon bond formation. Key methods include olefination, organometallic coupling, and multi-step convergent pathways.

The formation of the terminal isopropenyl group (a 1,1-disubstituted alkene) is a critical step in synthesizing the target molecule. This is often achieved by converting a ketone precursor into an alkene. Various olefination reactions are suitable for this transformation. organic-chemistry.org

One prominent method is the Wittig reaction , which utilizes a phosphonium ylide to convert a ketone into an alkene. Specifically, the synthesis could involve the reaction of a methyl ketone precursor, such as methyl 6-oxoheptanoate, with methylenetriphenylphosphorane (Ph₃P=CH₂).

Another powerful technique is the Tebbe olefination . The Tebbe reagent is known for its ability to methylenate a wide range of carbonyl compounds, including esters, with high efficiency. organic-chemistry.org This approach can be advantageous as it is less prone to side reactions like enolization, which can be an issue with strongly basic ylides used in the Wittig reaction.

The Julia-Kocienski olefination offers a modern alternative, reacting aldehydes and ketones with specific sulfones to form alkenes under mild conditions. organic-chemistry.org For instance, reacting a ketone with 1-tert-butyl-1H-tetrazol-5-ylmethyl sulfone under basic conditions can yield the desired terminal alkene. organic-chemistry.org

| Olefination Method | Reagent(s) | Carbonyl Precursor | Key Features |

| Wittig Reaction | Methylenetriphenylphosphorane | Ketone | Widely used, reliable for many substrates. |

| Tebbe Olefination | Tebbe Reagent | Ketone or Ester | High efficiency, non-basic conditions, tolerates various functional groups. organic-chemistry.org |

| Julia-Kocienski Olefination | 1-tert-butyl-1H-tetrazol-5-ylmethyl sulfone | Ketone or Aldehyde | Mild reaction conditions, easily removable byproducts. organic-chemistry.org |

Organometallic reagents are fundamental tools for constructing carbon-carbon bonds. The Corey-House synthesis, which employs a lithium dialkylcuprate (Gilman) reagent, is a classic example of a coupling reaction that can be adapted for this purpose. libretexts.org This reaction involves coupling an organohalide with the Gilman reagent. For the synthesis of a this compound precursor, a lithium di(isopropenyl)cuprate could be reacted with a 5-halopentanoate ester derivative.

Grignard reagents, formed by reacting an organohalide with magnesium metal, are also versatile nucleophiles in C-C bond formation. diva-portal.org A potential route could involve the reaction of an isopropenyl Grignard reagent with a suitable electrophile, such as a 5-formylvalerate ester, followed by dehydration to form the alkene.

The Suzuki-Miyaura reaction, a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, is another powerful method. libretexts.orgopenstax.org This approach could involve coupling an isopropenylboronic acid derivative with a 6-halo-6-heptenoate ester, though this would build upon a pre-existing skeleton rather than forming the core chain in one step. These reactions are valued for their reliability and functional group tolerance. openstax.org

| Coupling Reaction | Organometallic Reagent | Substrates | Catalyst/Conditions |

| Corey-House Synthesis | Lithium Dialkylcuprate (Gilman Reagent) | Organohalide + Cuprate | Typically stoichiometric copper, ether solvent. libretexts.org |

| Grignard Reaction | Organomagnesium Halide (Grignard Reagent) | Carbonyls, Epoxides, etc. | Ether solvent (e.g., THF, diethyl ether). diva-portal.org |

| Suzuki-Miyaura Coupling | Organoboron Compound | Organohalide | Palladium catalyst and a base. libretexts.orgopenstax.org |

A plausible convergent strategy for this compound could involve:

Fragment A Synthesis : Preparation of a C5 unit with an electrophilic handle, such as ethyl 5-iodopentanoate. This can be synthesized from δ-valerolactone.

Fragment B Synthesis : Preparation of a C3 nucleophilic isopropenyl unit, such as isopropenylmagnesium bromide or a lithium di(isopropenyl)cuprate.

Coupling : The two fragments are joined using an organometallic coupling reaction, such as the Corey-House synthesis, to form the C8 carbon skeleton of the target molecule's ester precursor.

This approach allows for the independent optimization of the synthesis of each fragment before the crucial coupling step.

Stereoselective and Asymmetric Synthesis of this compound and Chiral Analogues

Introducing chirality into the molecule requires stereoselective methods. While this compound itself is achiral, analogues with chiral centers can be synthesized using asymmetric techniques. These methods are crucial in pharmaceutical development, where one enantiomer is often more biologically active than the other. wikipedia.org

Enantioselective conjugate addition, or 1,4-addition (Michael addition), is a powerful method for creating stereocenters. nih.gov This strategy involves the addition of a nucleophile to an α,β-unsaturated compound in the presence of a chiral catalyst.

To create a chiral analogue of this compound, one could envision a reaction where an organometallic reagent (e.g., an organozinc or organoaluminum species) adds to an α,β-unsaturated ester. The stereochemical outcome is controlled by a chiral ligand, often based on phosphorus or nitrogen, complexed to a metal catalyst (commonly copper). nih.gov This approach avoids the need for stoichiometric chiral auxiliaries, making it more atom-economical. nih.gov The development of chiral squaramide and binaphthyl-derived organocatalysts has also enabled highly enantioselective Michael additions under mild conditions. researchgate.netnih.gov

| Reaction Type | Catalyst System | Substrate Example | Outcome |

| Copper-Catalyzed 1,4-Addition | Cu salt + Chiral Phosphoramidite Ligand | Acyclic α,β-unsaturated imide | High yield and enantioselectivity. nih.gov |

| Organocatalytic 1,4-Addition | Chiral Squaramide | 2-Hydroxy-1,4-naphthoquinone + Nitroalkene | Excellent yields and enantioselectivity (up to 98% ee). researchgate.net |

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. wikipedia.org After serving its purpose, the auxiliary is removed.

A common strategy involves attaching a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to an acrylic acid derivative to form a chiral enoate. wikipedia.org The subsequent reaction, for example, a diastereoselective 1,4-conjugate addition of a nucleophile, is directed by the steric hindrance of the auxiliary. The bulky group on the auxiliary blocks one face of the molecule, forcing the incoming nucleophile to attack from the opposite face.

For instance, a chiral auxiliary could be used to direct the addition of an isopropenyl cuprate to an α,β-unsaturated system. After the addition, the auxiliary can be cleaved hydrolytically to reveal the chiral carboxylic acid with high enantiomeric purity. Such methods have proven to be reliable and versatile for producing enantiomerically pure compounds. wikipedia.org

Control of Stereochemistry in Double Bond Geometry

The stereochemical outcome of the double bond in this compound and its precursors can be effectively directed through several powerful olefination reactions. The choice of method depends on the desired isomeric purity, with specific reactions favoring the formation of either the (E)- or (Z)-isomer.

Key methodologies for achieving stereocontrol in the synthesis of trisubstituted alkenes, such as the parent structure of this compound, include the Horner-Wadsworth-Emmons (HWE) reaction and its modifications, as well as the Julia-Kocienski olefination.

The Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized method for the synthesis of alkenes from aldehydes or ketones and phosphonate carbanions. semanticscholar.orgorganic-chemistry.org A significant advantage of the HWE reaction over the traditional Wittig reaction is that the byproduct, a dialkylphosphate salt, is water-soluble and easily removed, simplifying purification. youtube.com The reaction typically exhibits a strong preference for the formation of the thermodynamically more stable (E)-alkene. semanticscholar.orgorganic-chemistry.org The stereoselectivity is influenced by several factors, including the structure of the reactants and the reaction conditions. researchgate.net

The mechanism involves the nucleophilic addition of the phosphonate carbanion to the carbonyl compound, forming an intermediate oxaphosphetane. semanticscholar.org Subsequent elimination of the phosphate group yields the alkene. The formation of the (E)-isomer is favored due to steric interactions in the transition state leading to the oxaphosphetane intermediate. organic-chemistry.org

For the synthesis of trisubstituted alkenes, such as in the case of this compound precursors, the steric bulk of the phosphonate and the presence of electron-withdrawing groups are critical in determining the stereochemical outcome. semanticscholar.org While aromatic aldehydes in HWE reactions almost exclusively yield (E)-alkenes, the stereoselectivity with aliphatic aldehydes can be more variable. semanticscholar.org

Interactive Table: Comparison of HWE Reaction Variants

| Reaction Variant | Typical Selectivity | Key Reagents/Conditions | Notes |

| Standard HWE | (E)-selective | Stabilized phosphonate carbanions, aldehydes/ketones | Byproduct is water-soluble, facilitating purification. |

| Still-Gennari Modification | (Z)-selective | Alkyl bis(2,2,2-trifluoroethyl)phosphonoalkanoates, strong bases (e.g., KHMDS with 18-crown-6) | Allows for the synthesis of Z-olefins with high stereoselectivity. ic.ac.ukbohrium.com |

The Still-Gennari Modification

To achieve high (Z)-selectivity in the formation of the double bond, the Still-Gennari modification of the HWE reaction is a powerful tool. ic.ac.ukbohrium.com This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, which alters the reaction kinetics to favor the formation of the (Z)-alkene. semanticscholar.orgnih.gov The use of strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) in the presence of 18-crown-6 is crucial for achieving high Z-selectivity. bohrium.com This modification has proven to be highly effective for the synthesis of various Z-alkenes, including trisubstituted ones. nih.gov

The Julia-Kocienski Olefination

Another important method for the stereoselective synthesis of alkenes is the Julia-Kocienski olefination. This reaction typically involves the coupling of a heteroaryl sulfone with an aldehyde or ketone to produce an alkene with high (E)-selectivity. alfa-chemistry.comorganic-chemistry.orgwikipedia.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. wikipedia.org

The Julia-Kocienski olefination is a modification of the classical Julia olefination and offers the advantage of being a one-pot procedure. alfa-chemistry.com The high (E)-selectivity is a result of a kinetically controlled diastereoselective addition of the metalated sulfone to the carbonyl compound. wikipedia.org This methodology has been successfully applied to the synthesis of complex natural products containing trisubstituted double bonds. researchgate.net

Biocatalytic and Biotechnological Production of this compound and Related Compounds

The production of this compound and related terpenoid compounds through biocatalytic and biotechnological approaches offers a sustainable alternative to traditional chemical synthesis. These methods leverage the metabolic machinery of microorganisms and the catalytic power of enzymes to produce target molecules from renewable feedstocks.

Microbial Conversion Pathways for Terpenoid Metabolism

Microorganisms possess diverse metabolic pathways capable of converting terpenoid precursors into a wide array of valuable compounds. Engineered microbial systems, particularly Escherichia coli and Saccharomyces cerevisiae, have been developed as cell factories for the production of various terpenoids. rsc.org

A relevant pathway for the potential biosynthesis of this compound involves the microbial transformation of citronellal. Studies have shown that certain bacteria can metabolize citronellal to produce citronellic acid as a major product. nih.gov This conversion demonstrates the presence of enzymatic machinery capable of oxidizing an aldehyde to a carboxylic acid within a terpenoid backbone.

Furthermore, the microbial oxidation of geraniol, a common monoterpene alcohol, to geranic acid has been demonstrated in various microorganisms, including fungi like Mucor irregularis. nih.govnih.govresearchgate.net This biotransformation typically proceeds through the oxidation of the primary alcohol to an aldehyde (geranial), which is then further oxidized to the corresponding carboxylic acid. nih.gov The enzymes involved in these oxidative steps are alcohol dehydrogenases and aldehyde dehydrogenases. nih.gov

Enzymatic Synthesis Strategies

The targeted use of isolated enzymes offers a powerful strategy for the synthesis of specific compounds like this compound. This approach allows for high selectivity and avoids the complexities of cellular metabolism.

Carboxylic Acid Reductases (CARs) and Aldehyde Dehydrogenases (ALDHs)

Enzymes such as carboxylic acid reductases (CARs) can catalyze the reduction of carboxylic acids to aldehydes. This transformation, when coupled with a subsequent olefination reaction like the Wittig reaction, provides a chemo-enzymatic route to α,β-unsaturated esters. mdpi.com Conversely, aldehyde dehydrogenases (ALDHs) are highly efficient in catalyzing the oxidation of aldehydes to their corresponding carboxylic acids with excellent chemoselectivity. researchgate.netresearchgate.net This enzymatic oxidation can be performed under mild, aqueous conditions and is compatible with various functional groups, making it a green alternative to traditional chemical oxidants. researchgate.net

Enzymatic Carboxylation and Decarboxylation

Enzymes such as ferulic acid decarboxylases (FDCs) have been shown to catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids. acs.orgresearchgate.net This reversible nature suggests the potential for enzymatic carboxylation of appropriate terpene precursors to generate unsaturated carboxylic acids.

Enzymatic Oxidation of Terpene Alcohols

The enzymatic oxidation of terpene alcohols is a key step in the biosynthesis of many terpenoid acids. For instance, the oxidation of geraniol can be catalyzed by geraniol dehydrogenase to yield geranial, which is then converted to geranic acid by an aldehyde dehydrogenase. nih.gov This two-step enzymatic cascade provides a direct route to unsaturated terpenoid acids from their corresponding alcohols.

Green Chemistry Considerations in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Applying these principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign manufacturing processes.

Atom Economy

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. rsc.org Reactions with high atom economy are desirable as they generate less waste. researchgate.net For instance, addition and rearrangement reactions generally have 100% atom economy. In contrast, substitution and elimination reactions, which are common in olefination strategies, often have lower atom economy due to the formation of stoichiometric byproducts. rsc.org

When comparing the Horner-Wadsworth-Emmons (HWE) and Wittig reactions, the HWE reaction offers a greener profile in terms of waste management. The phosphate byproduct of the HWE reaction is water-soluble and easily removed, whereas the triphenylphosphine oxide generated in the Wittig reaction is often difficult to separate from the product and represents a significant waste stream. youtube.com

Interactive Table: Green Chemistry Metrics for Olefination Reactions

| Metric | Wittig Reaction | Horner-Wadsworth-Emmons Reaction | Green Chemistry Implication |

| Atom Economy | Lower | Higher (relative to Wittig) | HWE incorporates more reactant atoms into the final product. rsc.org |

| Byproduct | Triphenylphosphine oxide | Dialkylphosphate | The HWE byproduct is water-soluble and easier to remove, reducing the environmental impact of purification. youtube.com |

| Solvent Use | Often requires anhydrous organic solvents | Can be performed in more environmentally benign solvents | The choice of solvent significantly impacts the overall greenness of the process. |

Use of Greener Solvents

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic compounds (VOCs) are often toxic, flammable, and contribute to air pollution. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. conicet.gov.ar Research into performing olefination reactions in greener solvents, such as deep eutectic solvents, is an active area of investigation. rsc.org Terpenes themselves, being derived from renewable resources, are also being explored as green solvents. mdpi.comresearchgate.net

Catalytic Methods

The use of catalysts is a cornerstone of green chemistry as they can increase reaction efficiency, reduce energy consumption, and enable the use of more environmentally friendly reaction conditions. In the context of terpenoid synthesis, the development of sustainable catalytic oxidation and epoxidation processes using benign oxidants like hydrogen peroxide is a significant advancement. acs.org These catalytic methods can replace stoichiometric oxidants that generate large amounts of waste. mdpi.com

Biocatalysis

As discussed in section 2.3, biocatalysis offers a powerful green chemistry approach. Enzymes operate under mild conditions (ambient temperature and pressure, neutral pH) in aqueous media, thereby reducing energy consumption and avoiding the use of harsh reagents and organic solvents. researchgate.net The high selectivity of enzymes minimizes the formation of byproducts, leading to higher purity and simpler purification processes. researchgate.netresearchgate.net The use of whole-cell biocatalysts or isolated enzymes for the synthesis of this compound represents a highly sustainable and environmentally friendly manufacturing strategy.

Chemical Transformations and Derivatization Studies of 6 Methyl 6 Heptenoic Acid

Functional Group Interconversions of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the molecule's reactivity, readily undergoing transformations such as esterification, amidation, and decarboxylation. These reactions are fundamental in modifying the molecule's polarity, reactivity, and potential for incorporation into larger, more complex structures.

Esterification is one of the most common reactions of carboxylic acids. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a typical method. masterorganicchemistry.com This reaction is an equilibrium process, and often the alcohol is used in excess to drive the reaction towards the ester product. masterorganicchemistry.com

The reaction proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated ester, which is then deprotonated to give the final product. masterorganicchemistry.com

Kinetic studies of esterification reactions, such as those involving oleic acid and methanol, show that factors like temperature and the molar ratio of alcohol to acid significantly influence the reaction rate and conversion efficiency. lidsen.com For instance, increasing the reaction temperature generally increases the rate constant. researchgate.net In the context of 6-methyl-6-heptenoic acid, esterification with various alcohols (e.g., methanol, ethanol) would be expected to follow these general principles.

Table 1: Representative Conditions for Fischer Esterification This table presents hypothetical data based on typical Fischer esterification reactions.

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Alcohol:Acid) | Approx. Yield (%) |

|---|---|---|---|---|

| Methanol | H₂SO₄ | 65 | 10:1 | 92 |

| Ethanol | H₂SO₄ | 78 | 10:1 | 90 |

| Isopropanol | TsOH | 82 | 8:1 | 85 |

| Butanol | H₂SO₄ | 95 | 10:1 | 94 |

The carboxylic acid moiety of this compound can be converted into an amide by reaction with an amine. This transformation typically requires the use of coupling reagents to activate the carboxylic acid, facilitating nucleophilic attack by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC). youtube.com These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. youtube.com

This methodology is central to peptide synthesis, where the carboxylic acid of one amino acid is coupled with the amino group of another. youtube.com The presence of the terminal alkene in this compound makes it an interesting candidate for incorporation into peptides and peptidomimetics, introducing a reactive handle for further modifications, such as cross-linking or the attachment of other functionalities. The synthesis of such modified peptides often occurs on a solid support to facilitate purification. youtube.com

Decarboxylation is the removal of the carboxyl group, releasing carbon dioxide. wikipedia.org While simple carboxylic acids decarboxylate slowly, the reaction is facilitated by the presence of an electron-withdrawing group at the β-position, as seen in β-keto acids. masterorganicchemistry.comkhanacademy.org this compound does not possess such a feature.

However, decarboxylation of unsaturated carboxylic acids can occur under specific conditions. For α,β-unsaturated acids, the mechanism can involve acid catalysis where protonation of the double bond leads to a stabilized carbocation, facilitating the loss of CO₂. stackexchange.com For β,γ-unsaturated acids, decarboxylation can proceed through a cyclic, six-membered transition state, similar to the mechanism for β-keto acids. stackexchange.com Given that this compound is a δ,ε-unsaturated acid, it would likely require more forcing conditions, such as high temperatures (pyrolysis) or specific catalytic systems, for decarboxylation to occur. stackexchange.com Alternative pathways, such as oxidative decarboxylation, can also be employed, often involving radical intermediates. researchgate.net Enzymatic decarboxylation, using enzymes like ferulic acid decarboxylases, has also been shown to be effective for some unsaturated carboxylic acids. researchgate.net

Reactions Involving the Terminal Alkene Moiety

The terminal double bond in this compound is a site of high electron density, making it susceptible to attack by electrophiles. This reactivity allows for a range of addition reactions that can introduce new functional groups to the carbon skeleton.

Alkenes readily undergo electrophilic addition reactions. libretexts.org A classic example is halogenation, where a halogen like bromine (Br₂) or chlorine (Cl₂) adds across the double bond. masterorganicchemistry.com The reaction is initiated by the attack of the alkene's π-electrons on the halogen molecule, which acts as an electrophile. youtube.com This leads to the formation of a cyclic halonium ion intermediate. masterorganicchemistry.com

The reaction is completed by the nucleophilic attack of the resulting halide ion on one of the carbons of the cyclic intermediate. youtube.com This attack occurs from the side opposite to the halonium bridge, resulting in anti-addition of the two halogen atoms. masterorganicchemistry.com For the terminal alkene in this compound, this would lead to the formation of a 6,7-dihalo derivative. The reaction is stereospecific, and the regioselectivity is determined by the attack of the nucleophile on the more substituted carbon in unsymmetrical cases, although for a terminal double bond like this, the difference is minimal. youtube.com

Table 2: Products of Electrophilic Addition to this compound

| Reagent | Reaction Type | Major Product |

|---|---|---|

| Br₂ in CCl₄ | Bromination | 6,7-Dibromo-6-methylheptanoic acid |

| HCl | Hydrohalogenation | 7-Chloro-6-methylheptanoic acid (Markovnikov product) |

| HBr, ROOR | Hydrobromination | 6-(Bromomethyl)-heptanoic acid (Anti-Markovnikov product) |

| H₂O, H⁺ | Hydration | 7-Hydroxy-6-methylheptanoic acid |

Hydroformylation, or the oxo process, is a significant industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. The reaction typically employs a catalyst, often based on rhodium or cobalt, in the presence of carbon monoxide and hydrogen (syngas). researchgate.net

For terminal alkenes like this compound, a key consideration is regioselectivity: the formyl group can add to either carbon of the original double bond, leading to a linear or a branched aldehyde. Generally, the formation of the linear aldehyde is favored for industrial applications. rsc.org The regioselectivity can be controlled by the choice of catalyst and ligands. nih.gov For instance, bulky phosphine (B1218219) ligands on a rhodium catalyst can sterically hinder the formation of the branched isomer, leading to a higher ratio of the linear product. rsc.org The presence of the remote carboxylate group in this compound could also act as a directing group, potentially influencing the regioselectivity of the hydroformylation reaction through supramolecular interactions with a suitably designed catalyst. nih.gov

Isomerization Studies of the Alkene

The terminal double bond in this compound is susceptible to isomerization, particularly under acidic conditions. This process involves the migration of the double bond from the terminal position (C6-C7) to an internal, more substituted position. The driving force for this reaction is the formation of a more thermodynamically stable, trisubstituted alkene.

In the presence of a strong acid catalyst, a carbocation intermediate is formed by the protonation of the alkene. researchgate.net A subsequent deprotonation event can lead to the formation of the isomerized product, 6-methyl-5-heptenoic acid. This type of rearrangement is a common feature in the chemistry of unsaturated acids where the double bond is not conjugated with the carboxyl group. libretexts.org

Table 1: Hypothetical Acid-Catalyzed Isomerization of this compound

| Starting Material | Catalyst | Expected Product | Rationale |

|---|---|---|---|

| This compound | H₂SO₄ or p-Toluenesulfonic acid | 6-Methyl-5-heptenoic acid | Formation of a more thermodynamically stable trisubstituted double bond. |

Cyclization and Lactonization Reactions

The presence of both a carboxylic acid and a double bond within the same molecule allows for intramolecular cyclization to form lactones (cyclic esters). wikipedia.org Halolactonization, particularly iodolactonization, is a classic method for achieving this transformation and is one of the most effective ways to synthesize lactones under mild conditions. wikipedia.org

This reaction is initiated by the electrophilic attack of a halogen, such as iodine, on the double bond to form a cyclic iodonium (B1229267) ion intermediate. nih.gov The neighboring carboxylic acid group then acts as an intramolecular nucleophile, attacking one of the carbons of the iodonium ion to close the ring. wikipedia.org For this compound, this would proceed via a 6-exo-tet cyclization, which is a favored pathway according to Baldwin's rules, to yield a six-membered δ-lactone. wikipedia.org The regioselectivity of the attack favors the more substituted carbon, which can better stabilize a partial positive charge. wikipedia.org This results in the formation of a δ-lactone bearing an iodomethyl group. researchgate.netnih.gov

Table 2: Proposed Iodolactonization of this compound

| Starting Material | Reagents | Key Intermediate | Product | Ring Size |

|---|---|---|---|---|

| This compound | I₂ (Iodine), NaHCO₃ (Base) | Cyclic iodonium ion | 6-(Iodomethyl)-6-methyl-oxan-2-one | 6-membered (δ-lactone) |

Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, involving the "swapping" of alkylidene fragments between two alkenes, catalyzed by transition metal complexes like Grubbs catalysts. masterorganicchemistry.com Cross-metathesis (CM) is an intermolecular variant that joins two different alkenes. masterorganicchemistry.comsigmaaldrich.com

This compound, as a terminal alkene, can participate in cross-metathesis reactions. However, the reaction can statistically lead to a mixture of products: the desired cross-product, and two homodimers from each of the starting alkenes. organic-chemistry.org To achieve high selectivity, one of the alkene partners is often used in excess. masterorganicchemistry.com The reaction involves a [2+2] cycloaddition between the alkene and the metal carbene catalyst, forming a metallacyclobutane intermediate, which then undergoes a retro-[2+2] cycloaddition to yield new alkene products and regenerate a metal carbene. masterorganicchemistry.comuwindsor.ca Given the steric hindrance of the 1,1-disubstituted double bond in this compound, a more specialized, highly active catalyst may be required for efficient transformation. sigmaaldrich.com

Table 3: Potential Cross-Metathesis Reaction with Styrene

| Reactant A | Reactant B | Catalyst | Potential Cross-Product |

|---|---|---|---|

| This compound | Styrene | Grubbs Catalyst® (e.g., M720, M722) | 7-Methyl-7-phenyl-6-heptenoic acid |

Functionalization and Modification at the Methyl Branch and Carbon Chain

Introduction of Hydroxy and other Substituents

The structure of this compound offers several sites for the introduction of new functional groups, such as hydroxyl groups. Two primary strategies can be envisioned: functionalization at the alkene and functionalization at the allylic position.

Hydroboration-Oxidation of the Alkene : This two-step reaction is a classic method for the anti-Markovnikov hydration of an alkene. wikipedia.org Treatment of the double bond with a borane (B79455) reagent (like BH₃•THF), followed by oxidation with hydrogen peroxide (H₂O₂) and base, would result in the addition of a hydroxyl group to the less substituted carbon of the original double bond. masterorganicchemistry.comlibretexts.org For this compound, this would place the new hydroxyl group at the C6 position, yielding 6-hydroxy-6-methylheptanoic acid. The reaction is stereospecific, with the H and OH groups adding in a syn fashion across the double bond. wikipedia.orgmasterorganicchemistry.com

Allylic Oxidation : The methyl group attached to the double bond (the allylic position) is a potential site for oxidation. Reagents like selenium dioxide (SeO₂) are known to perform allylic oxidations, which can introduce a hydroxyl group at the position adjacent to a double bond. acs.org This would convert the methyl group into a hydroxymethyl group, yielding 6-(hydroxymethyl)-6-heptenoic acid. Catalytic methods using palladium have also been developed for the selective oxidation of terminal alkenes at the allylic position. nih.gov This functionalization preserves the alkene for further modifications. frontiersin.orgnih.gov

Table 4: Strategies for Hydroxylation of this compound

| Strategy | Reagents | Position of -OH | Product |

|---|---|---|---|

| Hydroboration-Oxidation | 1. BH₃•THF; 2. H₂O₂, NaOH | C6 | 6-Hydroxy-6-methylheptanoic acid |

| Allylic Oxidation | SeO₂ or Pd(OAc)₂/oxidant | C8 (on methyl branch) | 6-(Hydroxymethyl)-6-heptenoic acid |

Side Chain Elaboration Strategies

The carbon chain of this compound can be extended or modified using either the carboxylic acid or the alkene as a synthetic handle.

One common strategy for chain elongation starting from a carboxylic acid involves a multi-step sequence. First, the carboxylic acid can be reduced to a primary alcohol. This alcohol is then converted into a good leaving group, such as a tosylate or a halide. Subsequent nucleophilic substitution with a cyanide anion, followed by hydrolysis of the resulting nitrile, extends the carbon chain by one carbon, yielding a new carboxylic acid.

Alternatively, the carboxylic acid can be converted into an aldehyde, which can then participate in reactions like the Wittig reaction to form a new double bond and extend the carbon chain. researchgate.net This chemo-enzymatic approach, combining carboxylic acid reduction with a subsequent olefination step, provides a pathway to α,β-unsaturated esters. researchgate.net

The alkene functionality also provides a platform for elaboration. For instance, after protection of the carboxylic acid, the alkene could potentially undergo transformations such as Heck coupling or other palladium-catalyzed cross-coupling reactions to introduce aryl or vinyl substituents, thereby elaborating the side chain.

Applications of 6 Methyl 6 Heptenoic Acid in Advanced Chemical Research

Role as a Building Block in Complex Organic Synthesis

The bifunctional nature of 6-methyl-6-heptenoic acid allows it to be a key component in the construction of complex molecular architectures. The carboxylic acid can be readily converted into a variety of functional groups, while the terminal double bond offers a site for carbon-carbon bond formation and other transformations.

While direct total syntheses of pheromones or terpenoids starting from this compound are not extensively documented in readily available literature, the synthesis of structurally related compounds for natural product synthesis has been reported. For instance, a derivative, (R)-2-Ethyl-6-methyl-6-heptenoic acid, has been synthesized as a building block in the context of enantioselective synthesis of macrocyclic nitrogen-containing natural products. tdx.cat This synthesis highlights the utility of the 6-methyl-6-heptene moiety in constructing chiral fragments for complex targets. The general strategy involves leveraging the existing stereocenter or introducing new ones in relation to the rest of the molecule.

The structural motif of this compound is related to isoprenoid units, which are fundamental building blocks of terpenoids. The terminal alkene can, in principle, be subjected to various synthetic transformations, such as ozonolysis, epoxidation, or hydroboration-oxidation, to introduce further functionality and extend the carbon chain, which are key steps in the assembly of terpenoid skeletons.

The carbon skeleton of this compound is a valuable precursor for various specialty chemicals. For example, the related compound 6-methyl-5-hepten-2-one (B42903) is a known intermediate in the production of various fragrances and vitamins. dss.go.th The synthesis of this ketone can be achieved through the isomerization of 6-methyl-6-hepten-2-one, which can be conceptually derived from this compound through reactions such as conversion to a Weinreb amide followed by reaction with a methyl organometallic reagent.

The catalytic reduction of this compound can yield 6-methylheptanoic acid. googleapis.com This saturated branched-chain fatty acid and its esters have applications in various industries. The specific branching pattern can influence the physical properties, such as viscosity and lubricity, of derived esters, making them suitable for applications as synthetic lubricants or plasticizers.

Table 1: Synthetic Transformations of this compound for Specialty Chemicals

| Starting Material | Reaction | Product | Potential Application of Product |

| This compound | Catalytic Reduction | 6-Methylheptanoic acid | Precursor for lubricants, plasticizers |

| This compound | Conversion to acid chloride, then Weinreb amide, followed by methylation | 6-Methyl-6-hepten-2-one | Intermediate for fragrances, vitamins |

| 6-Methyl-6-hepten-2-one | Isomerization | 6-Methyl-5-hepten-2-one | Key intermediate in terpene synthesis |

Utilization in Biomaterials and Polymer Science Research

The presence of a polymerizable alkene and a functionalizable carboxylic acid makes this compound an attractive monomer for creating functional polymers and biomaterials.

This compound is identified as an ethylenically unsaturated organic carboxylic monomer suitable for copolymerization. googleapis.com It can be copolymerized with other monomers, such as (meth)acrylic acid, to create copolymers with tailored properties. googleapis.com For example, it is listed as a potential vinyl compound for the synthesis of copolymers intended for use as agglutination enhancers in diagnostic assays. google.com The incorporation of this compound into a polymer chain introduces both a hydrophobic alkyl chain and a pendant carboxylic acid group.

The general polymerization scheme can be represented as follows:

n(CH₂=C(CH₃)(CH₂)₄COOH) + m(other monomers) → -[-(CH₂-C(CH₃)(CH₂)₄COOH)-]ₙ-[-(other monomer)-]ₘ-

This ability to copolymerize allows for the fine-tuning of polymer properties, such as hydrophilicity, charge density, and thermal stability, by adjusting the ratio of the comonomers.

The carboxylic acid group of this compound provides a reactive site for grafting the molecule onto existing polymeric scaffolds. This can be achieved by activating the carboxylic acid (e.g., converting it to an acid chloride or using carbodiimide (B86325) coupling agents) and reacting it with polymers containing nucleophilic functional groups like hydroxyl or amine groups. This process allows for the introduction of the isopropenyl group onto the surface or backbone of a polymer, which can then be used for further cross-linking or surface modification reactions.

While specific examples of grafting this compound onto polymeric scaffolds are not detailed in the reviewed literature, the principle is a standard bioconjugation and polymer modification technique. For instance, a polymer with surface hydroxyl groups could be functionalized as follows:

Polymer-OH + HOOC-(CH₂)₄-C(CH₃)=CH₂ → Polymer-O-C(=O)-(CH₂)₄-C(CH₃)=CH₂

This modification would render the polymer surface reactive towards radical polymerization or other alkene-based chemical transformations.

Development of Chemical Probes and Tags (excluding biological activity/clinical relevance)

The modification of natural products and other bioactive molecules to create chemical probes is a significant area of chemical biology. tdx.cat While specific applications of this compound in the development of chemical probes and tags are not prominently reported, its structure lends itself to such applications.

The carboxylic acid functionality can be used to attach this molecule to a reporter group, such as a fluorophore or a biotin (B1667282) tag, via standard amide or ester bond formation. The resulting tagged molecule could then be used in various non-biological screening or analytical assays. For example, a fluorescently labeled version of this compound could be synthesized:

Fluorophore-NH₂ + HOOC-(CH₂)₄-C(CH₃)=CH₂ → Fluorophore-NH-C(=O)-(CH₂)₄-C(CH₃)=CH₂

This fluorescent probe could then be incorporated into a polymer or attached to a surface, and its fluorescence properties could be used to monitor changes in the local environment, such as polarity or the presence of certain analytes, in a purely chemical context. The terminal alkene also offers a site for click chemistry reactions, such as thiol-ene coupling, to attach the molecule to a surface or another molecule in a highly efficient and specific manner.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research on 6 Methyl 6 Heptenoic Acid

Chromatographic Techniques for Separation, Purity, and Isomer Analysis

Chromatographic methods are indispensable for isolating 6-Methyl-6-heptenoic acid from reaction mixtures and determining its purity. These techniques separate components based on their differential distribution between a stationary phase and a mobile phase.

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for analyzing the volatile components of a reaction mixture. For a non-volatile compound like this compound, a derivatization step is typically required to convert the carboxylic acid into a more volatile ester, such as a methyl ester. academicjournals.orgresearchgate.net This process makes the analyte suitable for GC analysis. academicjournals.org

In a typical workflow, the derivatized reaction mixture is injected into the GC system. Components are separated based on their boiling points and interactions with the stationary phase in a capillary column. As each separated component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. The resulting mass spectrum serves as a molecular fingerprint, allowing for the identification of this compound and any byproducts or unreacted starting materials by comparing the spectra to library databases like the NIST library. academicjournals.orgijfans.org

Table 1: Illustrative GC-MS Data for a Derivatized Reaction Mixture

| Retention Time (min) | Identified Compound (as Methyl Ester) | Key Mass Fragments (m/z) |

|---|---|---|

| 8.5 | Methyl 6-methyl-6-heptenoate | 156 (M+), 141, 125, 99, 81, 69 |

| 7.2 | Unreacted Starting Material A | [Varies] |

| 9.1 | Isomeric Byproduct B | 156 (M+), [Different fragmentation] |

This interactive table showcases hypothetical GC-MS results, where different retention times and mass fragmentation patterns allow for the identification of the target product and various impurities.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Product Purity and Component Separation

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are premier techniques for assessing the purity of non-volatile compounds like this compound without the need for derivatization. Both methods separate components in a liquid mobile phase as they pass through a column packed with a solid stationary phase.

UPLC is a more recent advancement that utilizes columns with smaller particle sizes (typically less than 2 µm) and operates at much higher pressures (up to 15,000 psi) compared to traditional HPLC (up to 6,000 psi). chromatographytoday.comneliti.com This results in significantly faster analysis times, superior resolution, and increased sensitivity. americanlaboratory.comnih.govyoutube.com These characteristics make UPLC particularly advantageous for separating this compound from closely related impurities or isomers in complex matrices. chromatographytoday.com

Table 2: Comparison of HPLC and UPLC for Purity Analysis of this compound

| Parameter | HPLC | UPLC |

|---|---|---|

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | ~400-600 bar (up to 6,000 psi) | ~1000-1200 bar (up to 15,000 psi) |

| Analysis Time | 15-30 minutes | 1-5 minutes |

| Resolution | Good | Excellent |

This interactive table compares the key performance metrics of HPLC and UPLC, highlighting the efficiency gains offered by UPLC for purity determination.

Chiral Chromatography for Enantiomeric Excess Determination

When this compound is synthesized as a chiral molecule, it is crucial to determine the ratio of its enantiomers, a value known as the enantiomeric excess (ee). Chiral chromatography, a specialized form of HPLC, is the most common and reliable method for this purpose. uma.esheraldopenaccess.us

This technique employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction causes one enantiomer to travel through the column faster than the other, resulting in their separation into two distinct peaks. The area under each peak is proportional to the concentration of that enantiomer, allowing for the precise calculation of the enantiomeric excess. nih.gov

Table 3: Hypothetical Chiral HPLC Results for this compound

| Enantiomer | Retention Time (min) | Peak Area |

|---|---|---|

| (R)-6-Methyl-6-heptenoic acid | 12.4 | 95,000 |

| (S)-6-Methyl-6-heptenoic acid | 14.1 | 5,000 |

| Calculated Enantiomeric Excess (ee) | | 90% |

This interactive table presents sample data from a chiral chromatography experiment. The separation of enantiomers and their relative peak areas are used to calculate the enantiomeric excess of the sample.

Spectroscopic Techniques for Structural Elucidation and Mechanistic Studies

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation to provide detailed information about their structure, bonding, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC) for Structural Confirmation and Stereochemistry

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. msu.edu One-dimensional techniques like ¹H NMR provide information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the types of carbon atoms present.

For this compound, ¹H NMR would show distinct signals for the vinylic protons, the methyl protons, and the different methylene (CH₂) groups in the aliphatic chain. The chemical shift, integration (peak area), and splitting pattern (multiplicity) of each signal are used to piece together the molecular structure.

Two-dimensional (2D) NMR experiments provide further confirmation:

COSY (Correlation Spectroscopy) : Identifies protons that are coupled to each other, helping to map out the sequence of protons along the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence) : Correlates each proton signal with the signal of the carbon atom to which it is directly attached.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1 (-COOH) | ~12.0 (broad s, 1H) | ~180 |

| C2 (-CH₂-) | ~2.35 (t, 2H) | ~34 |

| C3 (-CH₂-) | ~1.65 (m, 2H) | ~24 |

| C4 (-CH₂-) | ~1.50 (m, 2H) | ~28 |

| C5 (-CH₂-) | ~2.05 (t, 2H) | ~37 |

| C6 (=C(CH₃)H₂) | 4.70 (s, 2H) | ~145 |

| C7 (-CH₃) | 1.75 (s, 3H) | ~22 |

This interactive table lists the expected chemical shifts for the hydrogen and carbon atoms in this compound, which are used to confirm its structure via NMR spectroscopy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. When a sample is exposed to infrared radiation, its bonds vibrate at specific frequencies, resulting in the absorption of radiation. An IR spectrum plots absorbance versus wavenumber (cm⁻¹).

For this compound, the key diagnostic absorptions would be:

A very broad peak from ~3300-2500 cm⁻¹, characteristic of the O-H stretch of a carboxylic acid.

A strong, sharp peak from ~1710-1700 cm⁻¹, corresponding to the C=O (carbonyl) stretch of the carboxylic acid. masterorganicchemistry.compressbooks.pub

A medium peak around ~1650 cm⁻¹, indicating the C=C stretch of the alkene. pressbooks.pubvscht.cz

Peaks just above 3000 cm⁻¹ for the =C-H stretches and just below 3000 cm⁻¹ for the -C-H stretches. masterorganicchemistry.comvscht.cz

Table 5: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| 2960-2850 | C-H stretch | Alkane (CH₂, CH₃) |

| ~1710 (strong, sharp) | C=O stretch | Carboxylic Acid |

| ~1650 | C=C stretch | Alkene |

| ~1460 | C-H bend | Alkane (CH₂) |

This interactive table summarizes the expected IR absorption frequencies, allowing for the quick confirmation of the essential functional groups within the this compound structure.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's elemental composition by providing a highly accurate measurement of its mass-to-charge ratio (m/z). reading.ac.uklibretexts.org Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) analyzers, can measure mass with an accuracy of a few parts per million (ppm). algimed.compnnl.gov This precision is fundamental for molecular formula validation. libretexts.orgresearchgate.net

The principle behind this application lies in the fact that the exact mass of an atom is not an integer. libretexts.orglibretexts.org For example, relative to Carbon-12 at exactly 12.0000 Da, the isotopic mass of Oxygen-16 is 15.9949 Da, and Hydrogen-1 is 1.0078 Da. libretexts.org These slight mass differences, known as mass defects, mean that molecules with the same nominal mass but different elemental compositions will have distinct, measurable exact masses. libretexts.org

In the context of this compound, its molecular formula is C₈H₁₄O₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of Carbon, Hydrogen, and Oxygen. This calculated mass serves as a reference against which the experimentally measured mass is compared. An experimental mass that falls within a narrow tolerance window (typically <5 ppm) of the theoretical mass provides strong evidence for the proposed molecular formula. uci.edu This high degree of accuracy allows researchers to confidently distinguish this compound from other potential isobaric compounds—molecules that have the same nominal mass but different atomic combinations. pnnl.gov

The table below illustrates the data obtained from a typical HRMS analysis for the validation of this compound's molecular formula.

Table 1: HRMS Data for Molecular Formula Validation of this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₄O₂ |

| Ion Type | [M-H]⁻ |

| Theoretical Exact Mass | 141.0916 Da |

| Measured Exact Mass (Hypothetical) | 141.0913 Da |

| Mass Error | -0.0003 Da |

| Mass Error (ppm) | -2.13 ppm |

This interactive table presents hypothetical HRMS data used to confirm the elemental composition of this compound. A mass error of less than 5 ppm is a strong indicator of a correct formula assignment.

Advanced Data Analysis in Analytical Chemistry for Complex Mixtures

The analysis of complex mixtures, such as environmental samples, biological fluids, or natural product extracts, presents significant challenges in analytical chemistry. These samples often contain hundreds to thousands of individual compounds, leading to datasets with high dimensionality and complexity where signals from different analytes can overlap. nih.govdntb.gov.ua When analyzing for this compound within such a matrix, traditional data analysis methods are often insufficient to extract meaningful information. To address this, advanced data analysis techniques, primarily from the field of chemometrics, are employed. nih.govnih.gov

Chemometrics utilizes mathematical and statistical methods to extract maximum information from chemical data. nih.gov For large datasets generated by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), multivariate analysis (MVA) is particularly powerful. nih.govnih.govnih.gov Unlike univariate methods that analyze one variable at a time, MVA techniques simultaneously analyze multiple variables, allowing for the identification of underlying patterns, trends, and relationships within the data. rsc.orgresearchgate.net

One of the most widely used unsupervised MVA techniques in the analysis of complex mixtures is Principal Component Analysis (PCA). nih.govscispace.com PCA is a dimensionality-reduction method that transforms a large set of correlated variables into a smaller set of uncorrelated variables called principal components (PCs). nih.gov The first principal component (PC1) accounts for the largest possible variance in the dataset, and each succeeding component accounts for as much of the remaining variance as possible. nih.gov

In the context of analyzing fatty acid profiles in complex samples, GC-MS analysis generates a large data matrix where each sample is represented by a chromatogram containing numerous peaks, each with its own mass spectrum. scispace.comnih.gov PCA can be applied to this data to:

Identify Patterns and Groupings: By plotting the scores of the first few principal components (e.g., PC1 vs. PC2), samples can be visualized in a 2D or 3D space. Samples with similar chemical profiles will cluster together, helping to identify similarities or differences between sample groups (e.g., healthy vs. diseased, or samples from different geographical origins). nih.govnsf.gov

Outlier Detection: Samples that lie far from the main clusters can be identified as outliers, which may represent contaminated samples or samples with a unique chemical composition.

Variable Importance: By examining the "loadings" plot, it is possible to identify which variables (e.g., specific retention times and m/z values corresponding to particular compounds) are most influential in differentiating the sample groups. This can help pinpoint potential biomarkers or key differentiating compounds, such as this compound, within the complex mixture. nih.govscispace.com

The application of PCA and other MVA methods, such as Partial Least Squares Discriminant Analysis (PLS-DA), is essential for interpreting the complex datasets generated in modern metabolomics and fatty acid profiling studies, enabling researchers to move beyond simple compound identification to a deeper understanding of the relationships within a chemical system. nih.govnih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Carbon |

| Hydrogen |

Future Research Directions and Emerging Paradigms for 6 Methyl 6 Heptenoic Acid

Development of Novel Catalytic Systems for Selective Transformations

The true potential of 6-Methyl-6-heptenoic acid as a platform chemical can be unlocked through the development of highly selective and efficient catalytic systems. Future research will likely focus on catalysts that can precisely target either the alkene or the carboxylic acid group, or that can facilitate tandem reactions involving both.

Key areas of investigation include:

Heterogeneous Catalysis: The development of solid catalysts offers significant advantages in terms of separation, reusability, and process simplification. rsc.org Research into supported metal catalysts (e.g., Pd, Pt, Ru, Rh on supports like carbon, alumina, or zeolites) could yield systems for selective hydrogenation of the double bond to produce 6-methylheptanoic acid, a saturated carboxylic acid. aalto.fi Conversely, catalysts could be designed for selective reduction of the carboxylic acid group while preserving the double bond.

Homogeneous Catalysis: Transition metal complexes in a homogeneous phase are renowned for their high activity and selectivity. Systems like Wilkinson's catalyst could be explored for chemoselective hydrogenation. nih.gov Furthermore, catalysts for hydroformylation could introduce an aldehyde group, expanding the synthetic utility of the molecule.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. The screening of enzymes such as ene-reductases for the stereoselective reduction of the double bond or cytochrome P450 monooxygenases for selective hydroxylation could lead to valuable chiral building blocks. nih.gov The use of engineered squalene-hopene cyclases (SHCs) also presents a remarkable opportunity for stereocontrolled cyclization reactions. uni-stuttgart.de

| Catalyst Type | Example Catalyst System | Potential Transformation | Research Goal |

|---|---|---|---|

| Heterogeneous | Pd/C, PtO₂ | Hydrogenation | Selective saturation of the C=C double bond. |

| Homogeneous | Rh/phosphine (B1218219) complexes | Hydroformylation | Introduction of a formyl group for further derivatization. |

| Biocatalytic | Ene-reductases | Asymmetric Reduction | Stereoselective synthesis of chiral saturated acids. |

| Biocatalytic | Cytochrome P450s | Oxidation/Hydroxylation | Site-specific introduction of hydroxyl groups. nih.gov |

Exploration of Undiscovered Reactivity Profiles of the Unsaturated Carboxylic Acid Moiety

The bifunctional nature of this compound suggests a rich and potentially complex reactivity profile that remains largely unexplored. The interplay between the nucleophilic double bond and the electrophilic/acidic carboxylic acid group could be harnessed for novel intramolecular reactions.

Future research should investigate:

Intramolecular Cyclizations: Under acidic conditions or in the presence of specific electrophiles (e.g., iodine), the molecule could undergo lactonization, forming cyclic esters (lactones). The study of iodolactonization, for example, could provide a pathway to functionalized heterocyclic compounds.

Selective Functionalization: Developing reaction conditions that allow for the selective transformation of one functional group while the other remains untouched is a key challenge. For instance, protecting the carboxylic acid as an ester would allow for a wide range of reactions on the double bond, such as epoxidation, dihydroxylation, or ozonolysis.

Radical Reactions: The alkene moiety can participate in radical additions, opening avenues for C-C bond formation and polymerization.

| Reaction Type | Functional Group(s) Involved | Potential Product Class | Area of Investigation |

|---|---|---|---|

| Electrophilic Addition/Cyclization | Alkene and Carboxylic Acid | Lactones | Acid-catalyzed or halogen-mediated intramolecular cyclization. |

| Oxidation | Alkene | Epoxides, Diols, Aldehydes | Selective oxidation of the double bond using reagents like m-CPBA, OsO₄, or O₃. |

| Reduction | Carboxylic Acid | Unsaturated Alcohols | Chemoselective reduction of the carboxyl group using reagents like LiAlH₄ while preserving the alkene. |

| Metathesis | Alkene | Polymers, Dicarboxylic Acids | Acyclic diene metathesis (ADMET) for polymerization or cross-metathesis with other olefins. |

Integration into Advanced Synthetic Strategies and Methodologies

Beyond its direct transformations, this compound can be envisioned as a versatile building block within more complex synthetic frameworks. Its linear chain and terminal functionalities make it an attractive monomer for polymer synthesis and a useful fragment for the total synthesis of natural products.

Emerging strategies could include:

Polymer Synthesis: As an unsaturated carboxylic acid, it could serve as a monomer for the creation of functional polymers. rsc.org For instance, acyclic diene metathesis (ADMET) polymerization could yield polyesters with repeating C8 units. rsc.org Such polymers could have applications as biodegradable materials or functional coatings. A patent has described the copolymerization of unsaturated carboxylic acids with diols to produce biodegradable polymers. google.com

Chemoenzymatic Synthesis: The combination of biocatalytic steps to create chiral intermediates from this compound, followed by traditional chemical synthesis, aligns with the powerful paradigm of chemoenzymatic synthesis. uni-stuttgart.dechemrxiv.org This approach could streamline the production of complex, high-value molecules like pharmaceuticals or fragrances.

Fragment-Based Synthesis: In the total synthesis of complex natural products, the C8 backbone of this compound could be incorporated as a key fragment, with its functional groups serving as handles for subsequent bond formations.

| Synthetic Strategy | Role of this compound | Potential Outcome/Product | Rationale |

|---|---|---|---|

| Polymer Chemistry | Monomer | Functional Polyesters/Polyamides | The bifunctionality allows for step-growth polymerization. rsc.orgrsc.org |

| Chemoenzymatic Synthesis | Pro-chiral Substrate | Enantiomerically pure building blocks | Enzymes can introduce chirality for use in asymmetric synthesis. uni-stuttgart.de |

| Natural Product Synthesis | C8 Building Block | Terpenoid-like structures, macrocycles | Serves as a carbon skeleton for assembling more complex molecules. nih.gov |

Investigation of Sustainable and Environmentally Benign Synthesis Routes

The industrial viability of this compound will heavily depend on the development of sustainable and cost-effective production methods. Future research must prioritize green chemistry principles, moving away from petrochemical feedstocks and hazardous reagents.

Key paradigms for sustainable synthesis include:

Biosynthesis from Renewable Feedstocks: A primary goal is the production of this compound from renewable resources like glucose or plant-based oils through microbial fermentation. This involves engineering metabolic pathways in microorganisms (e.g., E. coli or S. cerevisiae) to produce the target molecule. This aligns with the broader trend of using terpenes and their derivatives as sustainable chemical feedstocks. rsc.org

Enzymatic and Whole-Cell Biotransformations: Rather than de novo synthesis, biotransformations can be used to create this compound from abundant natural precursors. For example, enzymes could be used to modify other naturally occurring fatty acids or terpenes. Glycosyltransferases, for instance, have been shown to recognize the carboxyl group of terpenoids, suggesting pathways for modification. nih.gov

Green Catalytic Processes: The synthesis routes themselves should be designed to be environmentally benign. This includes the use of water or green solvents, catalysts that operate under mild temperature and pressure, and processes that minimize waste generation.

| Approach | Methodology | Key Advantage | Research Focus |

|---|---|---|---|

| Metabolic Engineering | De novo biosynthesis in engineered microbes. | Use of simple sugars as feedstock. | Pathway construction and optimization; host strain engineering. |

| Biotransformation | Enzymatic or whole-cell conversion of a precursor. nih.gov | High selectivity and mild reaction conditions. | Discovery and engineering of novel enzymes (e.g., hydroxylases, cyclases). nih.gov |

| Green Chemistry | Use of aqueous media, benign catalysts, and renewable reagents. | Reduced environmental impact and improved safety. | Developing catalytic systems that are efficient in green solvents. |

Q & A

Basic: What synthetic pathways are used to produce 6-methyl-6-heptenoic acid, and how are reaction conditions optimized?

Methodological Answer:

this compound is often synthesized via cyclization of precursors like 3-hydroxy acids derived from 6-methyl-5-hepten-2-one. A typical method involves:

Precursor preparation : 3-hydroxy-3,7-dimethyloct-6-enoic acid is synthesized from 6-methyl-5-hepten-2-one using hydroxylation or oxidation reactions.

Cyclization : Acidic catalysts (e.g., boron trifluoride diethyl etherate) induce cyclization, forming tetrahydropyran derivatives.

Optimization : Variables like catalyst concentration (0.5–2.0 mol%), temperature (40–80°C), and reaction time (4–12 hrs) are systematically tested. Yields are monitored via GC-MS or HPLC.

Key Data :

| Catalyst | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|

| BF₃·Et₂O | 60 | 72 | |

| Reference : Cyclization protocols and precursor synthesis . |

Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

Critical techniques include:

NMR : ¹H/¹³C NMR identifies olefinic protons (δ 5.2–5.8 ppm) and carboxylic acid protons (δ 10–12 ppm).

IR : Carboxylic O-H stretches (2500–3300 cm⁻¹) and C=O (1700–1750 cm⁻¹).

Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 158.13).

Best Practices : Use deuterated solvents for NMR, and calibrate instruments with internal standards (e.g., TMS).

Reference : Analytical guidelines from medicinal chemistry journals .

Advanced: How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of this compound?

Methodological Answer:

Systematic Review : Aggregate data from peer-reviewed studies, excluding non-validated sources (e.g., commercial databases).

Meta-Analysis : Apply random-effects models to account for variability in measurement techniques (e.g., potentiometric vs. spectrophotometric pKa determination).

Experimental Replication : Standardize conditions (e.g., 25°C, 0.1 M ionic strength) and use certified reference materials.

Key Insight : Discrepancies often arise from solvent polarity effects or impurities in earlier syntheses .

Advanced: What computational methods predict the reactivity of this compound in novel reactions?

Methodological Answer:

Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

Molecular Dynamics : Simulate solvent interactions to assess stability under varying pH/temperature.

Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for degradation rates).

Example : DFT predicts regioselectivity in Diels-Alder reactions due to electron-withdrawing carboxylic groups .

Basic: What are the primary research applications of this compound?

Methodological Answer:

Natural Product Synthesis : Intermediate in terpene-derived compounds (e.g., fragrances, bioactive molecules).

Polymer Chemistry : Copolymerization with α-olefins to modify thermal stability.

Metabolic Studies : Probe for fatty acid oxidation pathways in microbiological assays.

Reference : Applications in cyclization reactions .

Advanced: How should researchers design experiments to assess the environmental stability of this compound?

Methodological Answer:

Accelerated Degradation Studies : Expose the compound to UV light, varying pH (2–12), and temperatures (25–60°C).

Analytical Monitoring : Use LC-MS to track degradation products (e.g., decarboxylation or isomerization byproducts).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.